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molecular formula C10H7NO3 B8695356 5-Pyridin-2-yl-2-furoic acid

5-Pyridin-2-yl-2-furoic acid

Cat. No. B8695356
M. Wt: 189.17 g/mol
InChI Key: MDRFJTVNHCIWPT-UHFFFAOYSA-N
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Patent
US07795249B2

Procedure details

To a solution of ethyl 5-pyridin-2-yl-2-furoate (2.00 g, 9.21 mmol) in EtOH (10 mL) was added NaOH (0.74 g) in water. The reaction mixture was allowed to stir at rt for 1 h and then concentrated. The residue was diluted with 1M HCl to pH 3-4. A precipitate formed and was collected by filtration and identified as 5-pyridin-2-yl-2-furoic acid (0.41 g). The aqueous solution was extracted with EtOAc. The organic solutions were combined, washed with brine, dried over MgSO4, filtered and concentrated to give additional 5-pyridin-2-yl-2-furoic acid (0.57 g). LCMS: (FA) ES+ 190.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[O:11][C:10]([C:12]([O:14]CC)=[O:13])=[CH:9][CH:8]=1.[OH-].[Na+]>CCO.O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[O:11][C:10]([C:12]([OH:14])=[O:13])=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=CC=C(O1)C(=O)OCC
Name
Quantity
0.74 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with 1M HCl to pH 3-4
CUSTOM
Type
CUSTOM
Details
A precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=CC=C(O1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: CALCULATEDPERCENTYIELD 32.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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